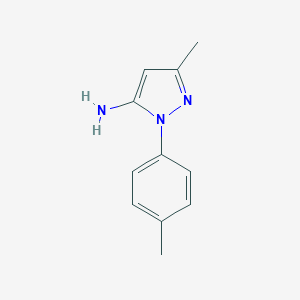

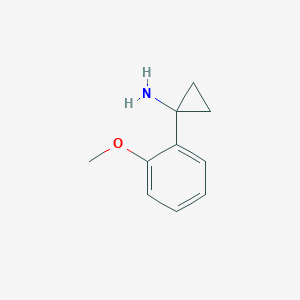

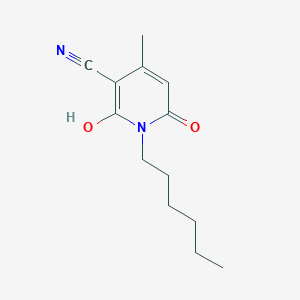

![molecular formula C15H11N3 B182053 6-Methyl-6H-indolo[2,3-b]quinoxaline CAS No. 65880-39-9](/img/structure/B182053.png)

6-Methyl-6H-indolo[2,3-b]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methyl-6H-indolo[2,3-b]quinoxaline (MeIQx) is a heterocyclic aromatic compound that belongs to the family of quinoxaline derivatives. It is a potent mutagen and carcinogen that is formed during the cooking of meat and fish at high temperatures. MeIQx has been shown to induce DNA damage and promote the development of tumors in experimental animals.

Wirkmechanismus

6-Methyl-6H-indolo[2,3-b]quinoxaline is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and induce mutations. The major DNA adduct formed by this compound is N-(deoxyguanosin-8-yl)-6-Methyl-6H-indolo[2,3-b]quinoxaline, which can lead to base pair substitutions and frameshift mutations. This compound has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer.

Biochemical and Physiological Effects

This compound has been shown to induce DNA damage and promote the development of tumors in experimental animals. It has also been linked to the development of human cancers, particularly colorectal cancer. This compound has been shown to affect several physiological processes, including cell proliferation, apoptosis, and immune function.

Vorteile Und Einschränkungen Für Laborexperimente

6-Methyl-6H-indolo[2,3-b]quinoxaline is a useful model compound for studying the mechanisms of DNA damage and repair, as well as the development of cancer. It is relatively stable and can be easily synthesized in the laboratory. However, this compound is a potent mutagen and carcinogen that requires careful handling and disposal. It is also important to note that the effects of this compound on human health may differ from those observed in experimental animals.

Zukünftige Richtungen

Future research on 6-Methyl-6H-indolo[2,3-b]quinoxaline should focus on developing effective chemopreventive agents that can reduce the risk of cancer associated with dietary exposure to this compound. Studies should also investigate the effects of this compound on human health, particularly in populations with high levels of dietary exposure. In addition, research should explore the potential use of this compound as a biomarker for cancer risk assessment and the development of personalized cancer prevention strategies.

Conclusion

This compound is a potent mutagen and carcinogen that is formed during the cooking of meat and fish at high temperatures. It has been extensively studied for its effects on DNA damage and repair, as well as the development of cancer. This compound is a useful model compound for studying these processes, but requires careful handling and disposal. Future research should focus on developing effective chemopreventive agents and investigating the effects of this compound on human health.

Synthesemethoden

6-Methyl-6H-indolo[2,3-b]quinoxaline can be synthesized by the reaction of 2-aminobenzophenone with 3,4-dimethylaniline in the presence of a dehydrating agent such as polyphosphoric acid. The reaction yields this compound as a yellow crystalline solid with a melting point of 305-307°C.

Wissenschaftliche Forschungsanwendungen

6-Methyl-6H-indolo[2,3-b]quinoxaline has been extensively studied for its mutagenic and carcinogenic properties. It is commonly used as a model compound to study the mechanisms of DNA damage and repair, as well as the development of cancer. This compound has also been used to investigate the effects of dietary factors on cancer risk and to evaluate the efficacy of chemopreventive agents.

Eigenschaften

| 65880-39-9 | |

Molekularformel |

C15H11N3 |

Molekulargewicht |

233.27 g/mol |

IUPAC-Name |

6-methylindolo[3,2-b]quinoxaline |

InChI |

InChI=1S/C15H11N3/c1-18-13-9-5-2-6-10(13)14-15(18)17-12-8-4-3-7-11(12)16-14/h2-9H,1H3 |

InChI-Schlüssel |

KFWQNOOZKPPNNW-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |

Kanonische SMILES |

CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |

| 65880-39-9 | |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

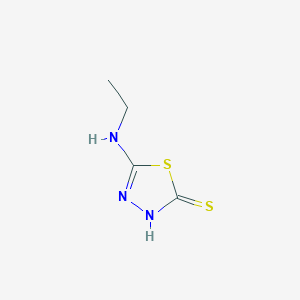

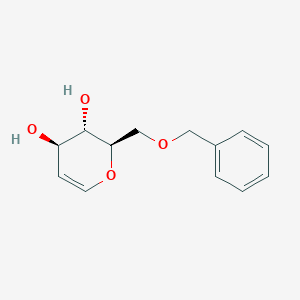

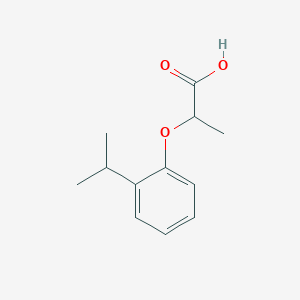

![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)

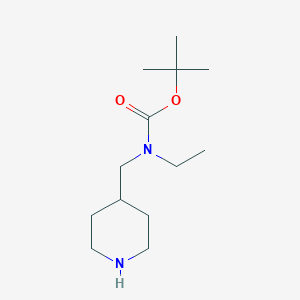

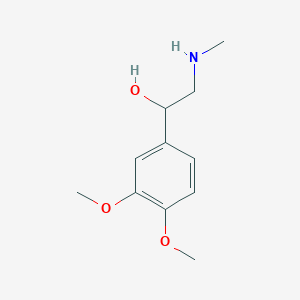

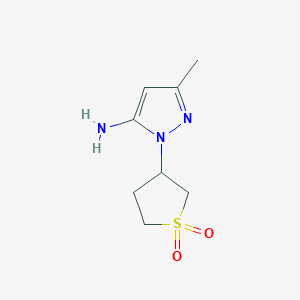

![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B181990.png)

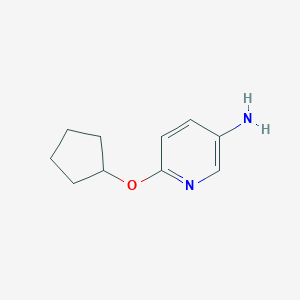

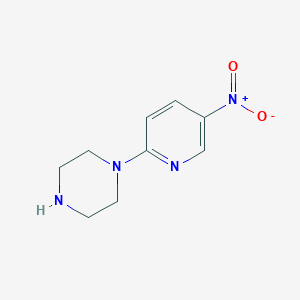

![Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B181992.png)